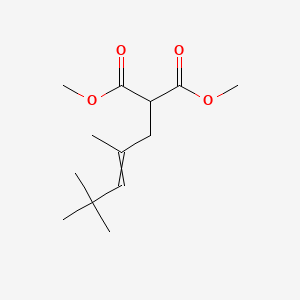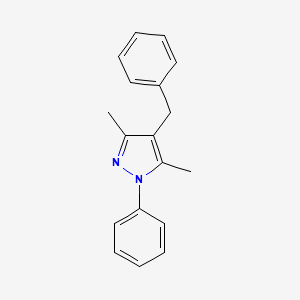
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization . The reaction conditions often involve mild temperatures and the use of catalysts to enhance yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput reactors and continuous flow systems to optimize yield and efficiency. The scalability of these methods ensures the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3,5-Dimethyl-1-phenyl-1H-pyrazole: Shares a similar core structure but lacks the benzyl group, resulting in different reactivity and applications.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazole): Contains additional arylmethylene linkages, leading to unique properties and uses.
Uniqueness: 4-Benzyl-3,5-dimethyl-1-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
93878-97-8 |
|---|---|
Fórmula molecular |
C18H18N2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
4-benzyl-3,5-dimethyl-1-phenylpyrazole |
InChI |
InChI=1S/C18H18N2/c1-14-18(13-16-9-5-3-6-10-16)15(2)20(19-14)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
Clave InChI |
WWJBTEFIRFHPPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
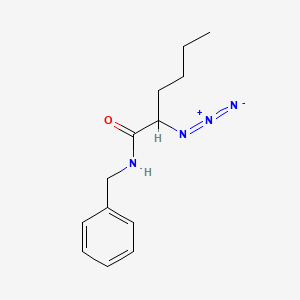
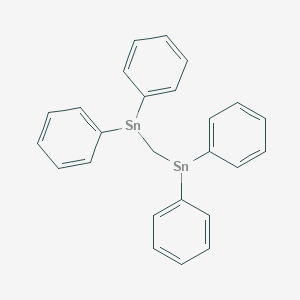
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14361753.png)
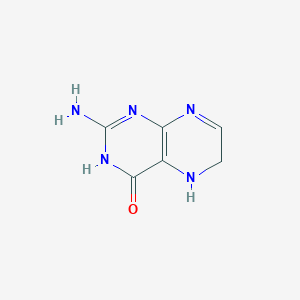
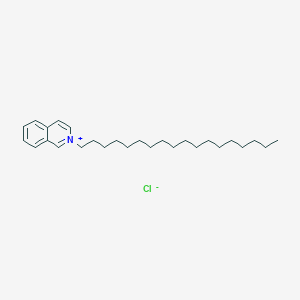
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
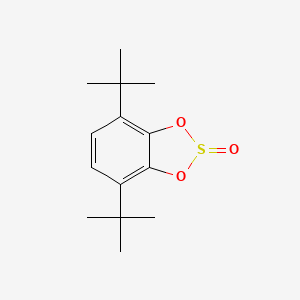
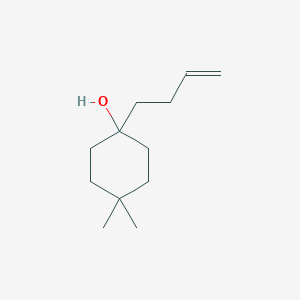
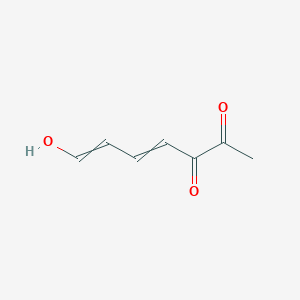
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)

